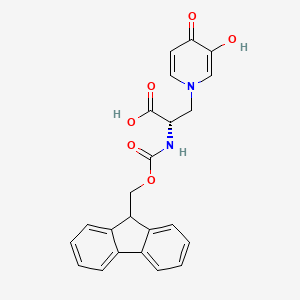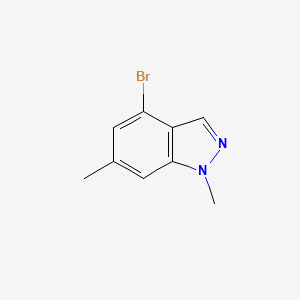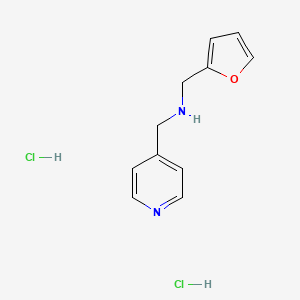amine dihydrochloride CAS No. 13199-60-5](/img/structure/B6350706.png)
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as 2-(3,4-DIMETHOXYPHENYL)-N-(PYRIDIN-4-YLMETHYL)ETHANAMINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H18N2O2.ClH . The 3D structure of the compound can be viewed using specific software .Applications De Recherche Scientifique
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various heterocyclic compounds. This compound is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
Mécanisme D'action
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride is a versatile compound and has been studied extensively in the field of organic chemistry. It has a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of this compound is based on the ability of the compound to act as a nucleophile and to react with electrophiles. This reaction is catalyzed by palladium or organocatalysts, and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been studied extensively in the field of biochemistry and physiology. It has been shown to have a variety of effects on various biological systems. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties. Additionally, it has been shown to have an effect on the regulation of gene expression and the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is a versatile compound and can be used in a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be purchased in bulk. On the other hand, one of the main limitations is that this compound is a relatively reactive compound and can be difficult to handle.
Orientations Futures
There are a number of potential future directions for the use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in scientific research. One potential direction is to explore the use of this compound in the synthesis of complex organic compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential mechanisms of action of this compound in various biological systems. Finally, further research could be conducted to explore the potential uses of this compound in the synthesis of dyes and pigments.
Méthodes De Synthèse
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride can be synthesized in a variety of ways. The most common method is the Pd-catalyzed cross-coupling of pyridin-4-ylmethyl bromide with 3,4-dimethoxyphenyl ethyl bromide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of organocatalysts, palladium catalysts, and the use of microwave-assisted reactions.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRDKKIKHHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)






![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
